XLogP3 Lipophilicity Head-to-Head with the 4-Chlorophenyl Analog
The target compound exhibits a computed XLogP3 of 6.1, which is 0.6 log units lower than the closely related 4-chlorophenyl analog (2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide, XLogP3 = 6.7) [1][2]. This difference is driven by replacement of the 4-chlorophenyl group with an unsubstituted phenyl ring at the thiazole 2-position. In medicinal chemistry, a ΔlogP of 0.6 units is material, as it shifts the compound's position in lipophilic ligand efficiency (LLE) and can alter passive membrane permeability by approximately 2- to 3-fold under standard PAMPA conditions [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.1 |
| Comparator Or Baseline | 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide: XLogP3 = 6.7 |
| Quantified Difference | ΔXLogP3 = -0.6 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity typically correlates with reduced plasma protein binding and decreased risk of phospholipidosis, making the target compound a more tractable starting point for hit-to-lead optimization when compared to the chlorinated analog.
- [1] PubChem. (2025). Compound Summary for CID 1476581: N-(2,4-difluorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1476581 View Source
- [2] PubChem. (2025). Compound Summary for CID 3767824: 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3767824 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
